4-(Chloromethyl)-1,2-bis(octyloxy)benzene
Description
Properties
Molecular Formula |
C23H39ClO2 |
|---|---|
Molecular Weight |
383.0 g/mol |
IUPAC Name |
4-(chloromethyl)-1,2-dioctoxybenzene |
InChI |
InChI=1S/C23H39ClO2/c1-3-5-7-9-11-13-17-25-22-16-15-21(20-24)19-23(22)26-18-14-12-10-8-6-4-2/h15-16,19H,3-14,17-18,20H2,1-2H3 |
InChI Key |
SMPRBZDBERRLTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)CCl)OCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloromethyl 1,2 Bis Octyloxy Benzene
Retrosynthetic Analysis of the 4-(Chloromethyl)-1,2-bis(octyloxy)benzene Scaffold
A retrosynthetic analysis of the target molecule, this compound, logically disconnects the compound into readily available starting materials. The primary disconnection occurs at the C-C bond between the aromatic ring and the chloromethyl group. This functional group is typically installed via an electrophilic aromatic substitution, specifically a chloromethylation reaction. This points to 1,2-bis(octyloxy)benzene (B1607915) as the immediate precursor.
Further disconnection of the 1,2-bis(octyloxy)benzene precursor at the two ether linkages (C-O bonds) suggests a double alkylation reaction. The Williamson ether synthesis is the most common and effective method for this transformation. This leads back to catechol (1,2-dihydroxybenzene) and an appropriate octyl electrophile, such as 1-bromooctane (B94149) or 1-iodooctane, as the fundamental building blocks.
Alkylation Strategies for Catechol Derivatives to Form Bis(octyloxy)benzene Precursors
The formation of the 1,2-bis(octyloxy)benzene intermediate is a critical step that involves the dialkylation of catechol. The Williamson ether synthesis is the predominant strategy employed for this purpose. francis-press.com
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. rsc.org The process begins with the deprotonation of both hydroxyl groups of catechol by a strong base to form the more nucleophilic catecholate dianion. This dianion then sequentially attacks two molecules of an octyl halide (e.g., 1-bromooctane), displacing the halide leaving group to form the two ether bonds. francis-press.com
The reaction is formally an O-alkylation. francis-press.com While the term nucleophilic aromatic substitution can be used more broadly, the mechanism here does not involve attack on the aromatic ring itself but rather the attack of a phenoxide nucleophile on an aliphatic carbon. wikipedia.org The use of primary alkyl halides like 1-bromooctane is crucial to favor the SN2 pathway and avoid elimination reactions that can occur with secondary or tertiary halides. francis-press.com
Achieving high yields in the dietherification of catechol requires careful optimization of several reaction parameters. The choice of base, solvent, and temperature, along with the potential use of a catalyst, significantly influences the reaction's efficiency and selectivity. rsc.org
Base: Strong bases such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (B78521) (KOH) are commonly used to ensure complete deprotonation of the phenolic hydroxyl groups.
Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile, or acetone (B3395972) are often preferred. These solvents effectively solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide, thereby accelerating the SN2 reaction. rsc.org
Temperature: The reaction is typically heated to increase the rate of reaction. However, excessively high temperatures can promote side reactions.
Catalysts: Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be employed, particularly in biphasic systems. These catalysts facilitate the transfer of the phenoxide nucleophile from an aqueous or solid phase to the organic phase containing the alkyl halide, enhancing reaction rates.
| Parameter | Condition A | Condition B | Condition C | Rationale for Optimization |
|---|---|---|---|---|
| Base | K₂CO₃ | NaH | KOH | Strength of base affects deprotonation efficiency. K₂CO₃ is milder, while NaH is a strong, non-nucleophilic base. |
| Solvent | Acetone | DMF | Acetonitrile | Polar aprotic solvents enhance SN2 reaction rates by solvating cations but not the nucleophile. rsc.org |
| Temperature | Reflux (56°C) | 60-80°C | Reflux (82°C) | Higher temperatures increase reaction rates but can also lead to side products if not controlled. |
| Catalyst | None | TBAB | None | Phase-transfer catalysts like TBAB are useful for improving reaction rates in heterogeneous mixtures. |
Regioselective Chloromethylation of 1,2-Bis(octyloxy)benzene Derivatives
The final step in the synthesis is the introduction of the chloromethyl group onto the 1,2-bis(octyloxy)benzene ring. This is achieved through an electrophilic aromatic substitution reaction, where control of regioselectivity is paramount. organicreactions.orgmsu.edu
The two octyloxy groups on the benzene (B151609) ring are strong activating groups due to the resonance donation of lone pair electrons from the oxygen atoms. wikipedia.org They are ortho, para-directing substituents. In the case of 1,2-bis(octyloxy)benzene, the two ortho positions relative to one alkoxy group are either sterically hindered or occupied by the other alkoxy group. The position para to one alkoxy group (C4) is also meta to the second, while the position para to the second alkoxy group (C5) is meta to the first. The directing effects of both alkoxy groups reinforce each other to strongly favor substitution at the C4 and C5 positions. Due to the symmetry of the molecule, these positions are equivalent before substitution. Therefore, monosubstitution is highly directed to the C4 (or C5) position, leading to the desired product with high regioselectivity.
The reaction, commonly known as the Blanc chloromethylation, involves the generation of an electrophile from formaldehyde (B43269) and hydrogen chloride, which is then attacked by the electron-rich aromatic ring. wikipedia.org The subsequent loss of a proton restores aromaticity and yields the chloromethylated product. libretexts.org
The choice of chloromethylating agent and catalyst is critical for achieving high yield and preventing side reactions, such as di-substitution or the formation of diarylmethane byproducts. thieme-connect.de
Reagents: The most common combination of reagents is formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride. researchgate.net Other reagents like chloromethyl methyl ether can also be used, though its use is often restricted due to its high carcinogenicity. wikipedia.org
Catalysts: The reaction is typically catalyzed by a Lewis acid. Zinc chloride (ZnCl₂) is the most frequently used catalyst for the Blanc reaction. wikipedia.orgthieme-connect.de Other Lewis acids such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) can also be employed. researchgate.net The catalyst's role is to protonate the formaldehyde, generating a highly reactive electrophilic species, potentially a chlorocarbenium cation (ClCH₂⁺), which is then attacked by the aromatic ring. wikipedia.orgnih.gov
Reaction Control: Controlling the stoichiometry of the reactants is essential to favor monosubstitution. Using a slight excess of the aromatic substrate relative to the chloromethylating agent can minimize the formation of dichloromethylated products. Reaction temperature is also a key parameter; lower temperatures generally enhance selectivity, while higher temperatures can lead to the formation of diarylmethane side products from the reaction of the product with the starting material. thieme-connect.de
| Reagent System | Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Paraformaldehyde / HCl | ZnCl₂ | Acetic Acid, 0-25°C | Classic, cost-effective, and widely used method (Blanc Reaction). wikipedia.orgthieme-connect.de | Can lead to diarylmethane byproducts with highly activated rings. thieme-connect.de |
| Chloromethyl methyl ether (MOMCl) | SnCl₄ | Dichloromethane, 0°C | Highly reactive, can be used for less reactive substrates. | Highly carcinogenic, requires stringent handling precautions. wikipedia.org |
| Formaldehyde / HCl | AlCl₃ | Nitromethane | Strong Lewis acid catalyst can increase reaction rate. nih.gov | Can sometimes lead to lower selectivity and more byproducts. |
Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purity of the final product, this compound, and its precursor is crucial for their intended applications. Several advanced purification and isolation techniques are employed to achieve high purity.
Purification of 1,2-bis(octyloxy)benzene (Intermediate):
Column Chromatography: This is a widely used technique for purifying the intermediate. A silica (B1680970) gel stationary phase is typically used with a non-polar mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). The less polar product elutes first, separating it from any unreacted catechol or mono-alkylated product.
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent is critical; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures.
Purification of this compound (Final Product):
Column Chromatography: Similar to the intermediate, column chromatography is a primary method for purifying the final product. A gradient elution with a solvent system like hexane/ethyl acetate on a silica gel column can effectively separate the desired product from unreacted starting material and any di-chloromethylated or other byproducts. High-performance liquid chromatography (HPLC) can also be employed for analytical separation and purification. sielc.com
Recrystallization: As the final product is expected to be a solid at room temperature, recrystallization can be a highly effective method for obtaining a crystalline, high-purity product. The crude product is dissolved in a minimal amount of a hot solvent, and then the solution is allowed to cool slowly, promoting the formation of well-defined crystals. The crystals are then collected by filtration. google.com
Distillation/Sublimation: Depending on the thermal stability and volatility of the compound, vacuum distillation or sublimation could be considered for purification, although these methods are less common for compounds of this molecular weight.
The purity of the final compound is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
Comparative Analysis of Synthetic Routes for Analogous Chloromethylated Alkoxybenzene Derivatives
The chloromethylation of 1,2-bis(octyloxy)benzene can be compared with the synthesis of other analogous chloromethylated alkoxybenzene derivatives to understand the influence of the alkoxy substituents on the reaction. The general synthetic approach remains the Blanc-Quelet reaction, but the specific conditions and outcomes can vary.
Table 3: Comparative Analysis of Synthetic Routes for Chloromethylated Alkoxybenzene Derivatives
| Compound | Starting Material | Chloromethylating Agents | Catalyst | Solvent | Reported Yield |
| This compound | 1,2-bis(octyloxy)benzene | Paraformaldehyde, HCl (gas) | ZnCl₂ (optional) | Toluene | (Predicted) Good to High |
| 4-(Chloromethyl)-1,2-dimethoxybenzene | 1,2-Dimethoxybenzene (Veratrole) | Paraformaldehyde, Conc. HCl | None specified | Benzene | Not specified, but used in subsequent step |
| 4-(Chloromethyl)-1,2-diethoxybenzene | 1,2-Diethoxybenzene | Formaldehyde, HCl (gas) | Not specified | Not specified | Not specified, but commercially available |
| Chloromethylated Anisole | Anisole | Paraformaldehyde, HCl (gas) | Acetic Acid | Toluene | ~60.5% (para-isomer) |
Analysis:
Reactivity: The presence of two electron-donating alkoxy groups on the benzene ring strongly activates it towards electrophilic aromatic substitution. The longer octyloxy chains in the target compound are not expected to significantly alter the electronic effects compared to methoxy (B1213986) or ethoxy groups, but they may introduce greater steric hindrance.
Regioselectivity: In all cases, the chloromethyl group is directed to the para position relative to one of the alkoxy groups. This is due to the strong para-directing nature of the alkoxy substituents and is a common feature in the electrophilic substitution of 1,2-dialkoxybenzenes.
Reaction Conditions: The reaction conditions are generally mild, often conducted at or below room temperature to control the reaction rate and prevent the formation of byproducts such as diarylmethanes. The use of a Lewis acid catalyst can enhance the reaction rate but may also lead to increased side reactions.
Yield: While specific yields for the target compound are not readily available in the literature, the high activation of the aromatic ring suggests that good to high yields can be expected under optimized conditions. The yield for the chloromethylation of anisole, a less activated substrate, is reported to be around 60.5% for the desired para-isomer, suggesting that the dialkoxy-substituted benzenes would likely give comparable or better yields.
Reactivity and Functionalization of 4 Chloromethyl 1,2 Bis Octyloxy Benzene
Nucleophilic Substitution Reactions of the Chloromethyl Group
The chloromethyl group (-CH₂Cl) attached to the benzene (B151609) ring is a benzylic halide. This position is highly susceptible to nucleophilic substitution reactions, primarily through an S_N2 mechanism, due to the stabilization of the transition state by the adjacent aromatic ring. The mobility of the benzylic chlorine atom allows for its facile displacement by a wide variety of nucleophiles. researchgate.net
A significant functionalization pathway for 4-(chloromethyl)-1,2-bis(octyloxy)benzene is its conversion to the corresponding azide (B81097). This transformation is typically achieved by reacting the chloromethyl compound with an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a classic S_N2 mechanism where the azide ion (N₃⁻) acts as the nucleophile, displacing the chloride ion.
The resulting product, 4-(azidomethyl)-1,2-bis(octyloxy)benzene, is a key intermediate for "click chemistry." tcichemicals.com Specifically, it is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This reaction joins the azide with a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring with nearly perfect yield and selectivity. tcichemicals.com This methodology provides a powerful tool for covalently linking the 1,2-bis(octyloxy)benzene (B1607915) moiety to other molecules, polymers, or surfaces.
Table 1: Azide Functionalization and Subsequent Click Chemistry Reaction
| Step | Reaction Name | Substrate(s) | Reagents | Product | Resulting Functional Group |
| 1 | Nucleophilic Substitution (S_N2) | This compound | Sodium Azide (NaN₃) | 4-(Azidomethyl)-1,2-bis(octyloxy)benzene | Azidomethyl (-CH₂N₃) |
| 2 | Azide-Alkyne Cycloaddition (CuAAC) | 4-(Azidomethyl)-1,2-bis(octyloxy)benzene, Terminal Alkyne (R-C≡CH) | Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) | 4-((1-(R)-1H-1,2,3-triazol-4-yl)methyl)-1,2-bis(octyloxy)benzene | 1,2,3-Triazole |
Beyond azide substitution, the reactive chloromethyl group can be derivatized with a broad spectrum of nucleophiles to install different functional groups. This versatility allows for the tailoring of the molecule's properties for specific applications. The general principle remains a nucleophilic substitution of the benzylic chloride. semanticscholar.org
Key examples of such derivatizations include:
Cyanation: Reaction with sodium or potassium cyanide introduces a nitrile group (-CN), which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Alkoxylation: Treatment with alkoxides (RO⁻) or alcohols in the presence of a base yields ethers.
Thiolation: Reaction with thiols (RSH) or thiolate salts (RS⁻) produces thioethers.
Amination: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of benzylamines.
Table 2: Examples of Nucleophilic Substitution on this compound
| Nucleophile | Reagent Example | Product Functional Group | Product Name Example |
| Cyanide | Potassium Cyanide (KCN) | Nitrile (-CH₂CN) | (4,5-bis(octyloxy)phenyl)acetonitrile |
| Phthalimide | Potassium Phthalimide | Phthalimidomethyl | 2-((4,5-bis(octyloxy)benzyl))isoindoline-1,3-dione |
| Acetate (B1210297) | Sodium Acetate (CH₃COONa) | Acetoxy (-CH₂OAc) | 4,5-bis(octyloxy)benzyl acetate |
| Thiophenoxide | Sodium Thiophenoxide (PhSNa) | Phenylthiomethyl (-CH₂SPh) | 1,2-bis(octyloxy)-4-((phenylthio)methyl)benzene |
| Malonate Ester | Diethyl Malonate + Base | Substituted Malonate | Diethyl 2-(4,5-bis(octyloxy)benzyl)malonate |
Electrophilic Reactions Involving the Aromatic Nucleus of this compound
The benzene ring of the title compound is highly activated towards electrophilic aromatic substitution (EAS). This is due to the powerful electron-donating and ortho-, para-directing effects of the two octyloxy (-OC₈H₁₇) substituents. libretexts.orgmsu.edu As alkoxy groups, they donate electron density to the ring through resonance, making it more nucleophilic than benzene itself. libretexts.orgmsu.edu The chloromethyl group, in contrast, is weakly deactivating due to the inductive effect of the chlorine atom.
The combined directing effect of the two adjacent octyloxy groups at positions 1 and 2 will strongly direct incoming electrophiles to positions 4 and 5. Since position 4 is already occupied by the chloromethyl group, the primary site for electrophilic attack is predicted to be position 5. Position 3 and 6 are less favored due to steric hindrance from the bulky octyloxy groups.
Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-(Chloromethyl)-1,2-bis(octyloxy)-5-nitrobenzene |
| Bromination | Br₂, FeBr₃ | Br⁺ | 5-Bromo-4-(chloromethyl)-1,2-bis(octyloxy)benzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(5-(Chloromethyl)-3,4-bis(octyloxy)phenyl)alkan-1-one |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 5-(Chloromethyl)-3,4-bis(octyloxy)benzenesulfonic acid |
Polymerization Initiator Capabilities and Monomer Applications
The structure of this compound lends itself to applications in polymer science, both as a potential initiator and, more significantly, as a precursor to monomers.
As an initiator, the benzylic chloride functionality can be used to initiate certain types of polymerizations. For instance, in the presence of a Lewis acid, it can generate a benzylic carbocation capable of initiating cationic polymerization of electron-rich alkenes like styrene (B11656) or vinyl ethers. Furthermore, benzylic halides are common initiators for atom transfer radical polymerization (ATRP), a controlled radical polymerization technique.
However, its most prominent role is as a monomer or a precursor to a monomer for synthesizing conjugated polymers. Structurally related bis(halomethyl) compounds, such as 2,5-bis(bromomethyl)-1,4-bis(octyloxy)benzene, are well-established precursors for creating substituted poly(p-phenylene vinylene) (PPV) polymers. These polymers are synthesized through routes like the Gilch or Wessling polymerization. By analogy, this compound can be considered a key building block for creating asymmetric or functionalized PPV derivatives, where the long octyloxy chains impart solubility, a crucial property for solution-based processing of these materials into thin films for electronic devices. The synthesis of the MEH-PPV monomer, for example, involves the chloromethylation of a dialkoxybenzene derivative. researchgate.net
Carbon-Carbon Bond Forming Reactions utilizing this compound as a Precursor
The chloromethyl group serves as an excellent handle for constructing new carbon-carbon bonds, a fundamental operation in organic synthesis. youtube.com This allows for the extension of the molecule's carbon framework and the introduction of complex substituents.
Several classic C-C bond-forming strategies can be employed:
Friedel-Crafts Alkylation: The compound can act as a benzylic electrophile in Friedel-Crafts alkylation reactions, reacting with another electron-rich aromatic ring in the presence of a Lewis acid catalyst to form a diarylmethane structure. youtube.comchemrevise.org
Reaction with Organometallic Reagents: It can react with Grignard reagents (R-MgBr) or organocuprates (R₂CuLi) to form a new C-C bond, replacing the chlorine with an alkyl or aryl group.
Cyanide Substitution and Elaboration: As mentioned in section 3.1.2, reaction with cyanide forms a nitrile. This is a powerful two-step method for chain extension, as the nitrile can be hydrolyzed to a carboxylic acid, effectively converting the -CH₂Cl group into a -CH₂COOH group. chemrevise.org
Malonic Ester Synthesis: Reaction with the enolate of diethyl malonate, followed by hydrolysis and decarboxylation, provides a route to synthesize (4,5-bis(octyloxy)phenyl)propanoic acid.
Table 4: Representative Carbon-Carbon Bond Forming Reactions
| Reaction Type | Reagents | Intermediate/Product Type | Application |
| Friedel-Crafts Alkylation | Benzene, AlCl₃ | Diaryl Methane | Synthesis of complex aromatic structures |
| Cyanide Substitution | KCN in Ethanol/Water | Phenylacetonitrile | Precursor for carboxylic acids and amines |
| Wittig Reaction Precursor | 1. PPh₃; 2. Base | Phosphonium Ylide | Conversion to a vinyl group for polymerization |
| Malonic Ester Synthesis | Diethyl malonate, NaOEt | Substituted Malonate Ester | Two-carbon chain extension to form a propanoic acid derivative |
Applications of 4 Chloromethyl 1,2 Bis Octyloxy Benzene As a Molecular Building Block in Advanced Materials Science
Precursor in the Synthesis of Optoelectronic Polymers and Copolymers
The specific molecular architecture of 4-(Chloromethyl)-1,2-bis(octyloxy)benzene makes it an important monomer for synthesizing polymers used in optoelectronics. The two octyloxy chains provide solubility, a crucial factor for solution-processable fabrication of electronic devices, while the chloromethyl group offers a reactive site for polymerization.
Integration into Poly(p-phenylene vinylene) (PPV) Architectures
This compound and its structural analogs are key components in the synthesis of Poly(p-phenylene vinylene) (PPV) derivatives. bu.edu.egcore.ac.uk PPVs are a major class of conjugated polymers known for their electroluminescent properties, making them suitable for applications like organic light-emitting diodes (OLEDs). bu.edu.eg
The synthesis of PPVs from chloromethyl-functionalized monomers is often accomplished through the Gilch polymerization route . nih.govunist.ac.kr This method involves treating the monomer, such as a 2,5-bis(chloromethyl)-1,4-bis(alkoxy)benzene derivative, with a strong base like potassium tert-butoxide. core.ac.ukunist.ac.kr The base initiates a dehydrohalogenation reaction, leading to the formation of a p-quinodimethane intermediate, which then polymerizes to form the PPV backbone. The alkoxy side chains, such as the octyloxy groups in the title compound, ensure that the resulting polymer is soluble in common organic solvents, facilitating its purification and deposition into thin films for device fabrication. nih.gov Other synthetic strategies for PPVs include the Heck coupling, Wittig condensation, and ring-opening metathesis polymerization (ROMP). bu.edu.egunist.ac.kr
Development of Conjugated Polymer Systems for Organic Electronic Devices
The integration of monomers like this compound is instrumental in developing high-performance conjugated polymers for various organic electronic devices, most notably Organic Field-Effect Transistors (OFETs). bu.edu.egcore.ac.uk OFETs are fundamental components of modern electronics, including flexible displays and sensors. The performance of an OFET is largely determined by the charge-carrier mobility of the semiconducting polymer used in its active layer.
Researchers have synthesized a range of PPV derivatives using bis(chloromethyl)benzene monomers with different alkoxy side chains to optimize device performance. core.ac.uk The length and branching of these side chains influence the polymer's packing in the solid state, which in turn affects charge transport. For instance, studies on various symmetrically and asymmetrically substituted PPVs have shown that tuning the side-chain structure can lead to significant improvements in mobility and stability. One high-performing copolymer, bisOC11-bisOC18-PPV, demonstrated a mobility of 10⁻² cm² V⁻¹ s⁻¹ and a current modulation of over 10⁵ when measured in air, highlighting the potential of these materials for air-stable electronics. core.ac.uk
Table 1: Performance of Solution-Processable PPV Derivatives in OFETs
| Polymer Derivative | Mobility (cm² V⁻¹ s⁻¹) | Current Modulation (Ion/Ioff) | Measurement Conditions |
|---|---|---|---|
| bisOC11-bisOC18-PPV (annealed) | 1.0 x 10⁻² | > 10⁵ | Measured in air and light |
| bisOC12-bisOC18-PPV (spin-coated) | 2.0-3.0 x 10⁻³ | Not specified | Measured after spin-coating |
Monomer for the Construction of Dendrimeric and Hyperbranched Macromolecules
The reactive chloromethyl group makes this compound a suitable candidate for constructing dendrimers and hyperbranched polymers. These macromolecules are characterized by their highly branched, tree-like structures and a high density of functional groups at their periphery.
Divergent and Convergent Synthetic Methodologies for Dendrimer Formation
Dendrimers are synthesized with a high degree of control, leading to monodisperse, well-defined structures. The two primary strategies for their synthesis are the divergent and convergent methods.
Divergent Synthesis: This approach begins from a central core molecule and grows outwards. nih.gov Each synthetic step adds a new "generation" to the dendrimer, exponentially increasing the number of terminal functional groups. A molecule like this compound could be used to functionalize a multifunctional core, with its chloromethyl group acting as the point of attachment. Subsequent reactions would then be needed to deprotect or activate new reactive sites on the periphery for the next generation's growth.
Convergent Synthesis: In this method, the synthesis starts from what will become the periphery of the dendrimer and builds inwards. nih.gov Small dendritic wedges, or "dendrons," are synthesized first and then attached to a central core molecule in the final step. The chloromethyl group on a benzene (B151609) ring could serve as the focal point of a dendron, allowing it to be coupled to a core molecule. This approach often allows for easier purification and greater structural precision compared to the divergent method.
Table 2: Comparison of Dendrimer Synthetic Methodologies
| Feature | Divergent Method | Convergent Method |
|---|---|---|
| Starting Point | From the central core, growing outwards | From the periphery, growing inwards |
| Growth Pattern | Exponential increase in peripheral groups per generation | Stepwise synthesis of dendrons, followed by attachment to core |
| Purification | Can become difficult in higher generations due to similar size of desired product and defect structures | Generally easier, as the reacting dendrons are significantly different in size from the product |
| Structural Control | Prone to defects and incomplete reactions in higher generations | Offers higher degree of structural perfection and purity |
Role in Self-Assembling Dendritic Superstructures and Architectures
The distinct components of the this compound molecule play a crucial role in the self-assembly of larger dendritic structures. The rigid aromatic core provides a scaffold, while the two long, flexible octyloxy chains can induce specific intermolecular interactions. These non-covalent interactions, such as van der Waals forces and π-π stacking between aromatic cores, can guide the macromolecules to organize into well-defined superstructures. This self-assembly is critical for creating complex, functional nanomaterials where the arrangement of individual molecules dictates the bulk properties of the material.
Building Blocks for Liquid Crystalline Materials Development
The molecular structure of this compound contains the essential features of a mesogen—a molecule that can exhibit liquid crystal phases. nih.govnih.gov Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are the basis for modern display technology. nih.gov
The key to this behavior is the combination of a rigid core (the substituted benzene ring) and flexible peripheral chains (the octyloxy groups). nih.govbeilstein-journals.org This molecular anisotropy allows the molecules to align in an ordered fashion (like a crystal) while still retaining the ability to flow (like a liquid). The long octyloxy chains promote the formation of smectic (lamellar) phases, where the molecules organize into layers. nih.gov By incorporating this building block into polymers or larger dendritic structures, materials scientists can design novel liquid crystalline polymers with tailored transition temperatures and phase behaviors for a variety of applications. unist.ac.krresearchgate.net
Design Principles for Mesogenic Systems Incorporating Alkoxybenzene Units
The design of liquid crystalline materials, or mesogens, is fundamentally based on achieving a balance between molecular rigidity and flexibility. Alkoxybenzene units are central to this design. The benzene ring provides a rigid core, which is essential for the anisotropic arrangement of molecules that defines liquid crystalline phases. nih.gov The flexible alkyl chains of the alkoxy groups, on the other hand, contribute to the fluidity of the material and help to lower melting points, allowing for the formation of mesophases at accessible temperatures. researchgate.net
In the case of this compound, several structural features are critical:
Rigid Core: The central benzene ring provides the necessary planarity and rigidity.
Flexible Chains: The two octyloxy chains are long and flexible. This flexibility is crucial for disrupting the crystal lattice upon heating, enabling the formation of intermediate mesophases before transitioning to an isotropic liquid. The length of these chains significantly influences the type of mesophase (e.g., nematic or smectic) and the temperature range over which it is stable. researchgate.net
Molecular Geometry: The 1,2- (or ortho) positioning of the two long octyloxy chains imparts a bent or "hockey-stick" shape to the molecule. This deviation from a purely linear or rod-like structure can lead to the formation of unique and complex liquid crystal phases, such as twist-bend nematic (NTB) phases, which are of significant interest for advanced applications.
Reactive Site: The chloromethyl group at the 4-position acts as a reactive site, allowing this core structure to be incorporated into larger, more complex molecular designs without altering the fundamental mesogenic character endowed by the alkoxybenzene unit.
The interplay between the rigid aromatic core and the flexible peripheral alkoxy chains is a foundational principle in the design of thermotropic liquid crystals. researchgate.net By systematically modifying the length of the alkoxy chains or the structure of the rigid core, researchers can fine-tune the phase transition temperatures and the specific type of mesophase exhibited by the material.
Influence of Peripheral Substituents on Liquid Crystalline Phase Formation from a Structural Design Perspective
Peripheral substituents play a critical role in dictating the formation and stability of liquid crystalline phases. Even minor changes to a molecule's periphery can lead to significant shifts in mesomorphic behavior by altering key molecular parameters such as polarity, polarizability, steric interactions, and intermolecular forces. growingscience.comnih.gov
The influence of substituents can be categorized as follows:
Steric Effects: The size and shape of a substituent can have a profound steric impact. A bulky substituent can disrupt the parallel alignment of molecules, potentially destabilizing or completely suppressing liquid crystalline phases. researchgate.net Conversely, strategically placed substituents can encourage specific packing arrangements, leading to the formation of desired mesophases.
Intermolecular Interactions: Substituents capable of forming specific intermolecular interactions, such as hydrogen bonds, can dramatically increase the thermal stability of a mesophase. While the chloromethyl group is not a hydrogen bond donor, its derivatization into groups like hydroxyl (-CH₂OH) or carboxyl (-CH₂COOH) would introduce this capability, significantly altering the material's properties.
The following table illustrates the hypothetical effect of modifying the peripheral chloromethyl group on the mesogenic properties of a 1,2-bis(octyloxy)benzene (B1607915) core, based on established structure-property relationships.
| Substituent (-R) | Dominant Interaction | Expected Impact on Mesophase Behavior |
| -CH₂Cl (Original) | Dipole-Dipole | Provides a baseline polarity and a reactive site for further modification. |
| -CH₃ | Van der Waals | Reduces polarity, potentially lowering phase transition temperatures compared to the -CH₂Cl analogue. |
| -CH₂CN | Strong Dipole-Dipole | Increases molecular polarity, likely enhancing the stability and broadening the temperature range of nematic or smectic phases. |
| -CH₂OH | Hydrogen Bonding | Introduces strong intermolecular interactions, significantly increasing transition temperatures and favoring the formation of more ordered smectic phases. |
| -CH₂-Ph (Benzyl) | π-π Stacking, Steric Bulk | Increases molecular size and potential for π-π stacking, which could stabilize certain phases, but the added bulk might also disrupt packing. |
Contributions to the Development of Novel Functional Materials through Strategic Derivatization
The true value of this compound lies in its role as a versatile molecular building block. The chloromethyl group is a key functional handle, readily undergoing nucleophilic substitution reactions. This allows for the strategic derivatization of the molecule to create a wide array of novel functional materials with properties extending beyond simple liquid crystallinity.
Strategic derivatization enables the introduction of specific functionalities:
Photo-responsive Materials: By reacting the chloromethyl group with photo-isomerizable moieties like azobenzenes, it is possible to create liquid crystals whose phase transitions can be controlled by light. mdpi.com Such materials are crucial for applications in optical data storage, molecular switches, and light-driven actuators.
Polymer Synthesis: The molecule can serve as a monomer or a precursor to a monomer for polymerization. For instance, its bromo-analogue, 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene, is a known precursor for synthesizing substituted poly(p-phenylene vinylene) (PPV), a class of conducting polymers used in organic light-emitting diodes (OLEDs). A similar synthetic strategy could be applied to derivatives of the 1,2-bis(octyloxy)benzene core to create novel semiconducting polymers.
Chiral Liquid Crystals: Reaction with chiral molecules can introduce chirality into the final structure, leading to the formation of cholesteric or ferroelectric liquid crystal phases. These materials are essential for fast-switching display devices and sensors.
Supramolecular Systems: The alkoxybenzene unit can be attached to complex macrocycles or other recognition motifs to create materials that self-assemble into highly ordered supramolecular structures through non-covalent interactions. nih.govnih.gov
The table below outlines potential functional materials synthesized from this compound and their target applications.
| Derivative Type | Functional Moiety Added | Resulting Material Class | Potential Application |
| Photo-switchable LC | Azobenzene or Stilbene | Photo-responsive Liquid Crystal | Optical Shutters, Smart Windows, Holography |
| Dimeric Liquid Crystal | Another Mesogenic Unit | Liquid Crystal Dimer | Flexoelectric and Twist-Bend Nematic Displays |
| Side-Chain Polymer | Polymerizable group (e.g., acrylate) followed by polymerization | Liquid Crystalline Polymer | Anisotropic Networks, Optical Films, Actuators |
| Luminescent Material | Fluorophore (e.g., pyrene) | Emissive Liquid Crystal | Polarized Organic Light-Emitting Diodes (OLEDs) |
Through these and other strategic derivatizations, this compound provides a clear pathway from a relatively simple molecular structure to a diverse range of advanced functional materials.
Advanced Architectures and Supramolecular Assemblies Derived from 4 Chloromethyl 1,2 Bis Octyloxy Benzene
Formation of Self-Organized Structures and Hierarchical Assemblies
The molecular structure of 4-(Chloromethyl)-1,2-bis(octyloxy)benzene, with its long, flexible octyloxy side chains, inherently predisposes it to participate in self-organization and the formation of hierarchical assemblies. While direct studies on the self-assembly of this specific molecule are not extensively documented in publicly available literature, the principles of supramolecular chemistry allow for predictions of its behavior. The hydrophobic interactions between the octyloxy chains can drive the molecules to arrange into ordered structures, such as micelles or liquid crystalline phases, in appropriate solvents. The aromatic core can further contribute to ordering through π-π stacking interactions.
The reactive chloromethyl group offers a powerful tool for directing and locking these self-organized structures into more robust, permanent assemblies. For instance, this group can undergo nucleophilic substitution reactions, allowing for the covalent linkage of individual molecules into larger, more complex architectures. This could pave the way for the formation of nanorods, nanosheets, or other well-defined morphologies, creating a hierarchical level of organization built upon the initial self-assembly.
Fabrication of Thin Films and Controlled Nano-Structures for Functional Devices
The fabrication of thin films and precisely controlled nanostructures is critical for the development of advanced functional devices in fields such as electronics and photonics. The properties of this compound make it a candidate for utilization in thin-film technologies. The long alkyl chains can enhance solubility in organic solvents, facilitating processing through techniques like spin-coating or drop-casting to create uniform thin films.
Furthermore, the reactive chloromethyl group can be exploited for surface functionalization and the growth of controlled nanostructures. By anchoring molecules of this compound to a substrate, and subsequently initiating polymerization or cross-linking reactions, it is conceptually feasible to generate patterned surfaces and nano-architectures. The interplay between the self-assembly tendencies driven by the octyloxy chains and the covalent bond formation directed by the chloromethyl group could enable the creation of highly ordered domains within the thin film, which is a key requirement for many electronic and optoelectronic applications.
Design and Synthesis of Interpenetrating Polymer Networks and Composite Materials
Interpenetrating Polymer Networks (IPNs) and composite materials offer a route to combine the properties of different polymers or materials to achieve synergistic effects. The bifunctional nature of this compound, possessing both a polymerizable or cross-linkable site (the chloromethyl group) and functionality-imparting side chains (the octyloxy groups), makes it a potentially valuable component in the design of such materials.
In the context of IPNs, a polymer network derived from this compound could be synthesized in the presence of a second, distinct polymer. The long octyloxy chains would influence the morphology and phase separation of the resulting interpenetrating network, potentially leading to materials with tailored mechanical, thermal, or optical properties.
Strategies for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Ligand Integration
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable pore sizes, making them promising for applications in gas storage, catalysis, and sensing. The design of the organic linkers is paramount in determining the structure and properties of these frameworks.
While the direct use of this compound as a primary linker in COF or MOF synthesis has not been prominently reported, its structure provides a basis for designing functional linkers. The chloromethyl group is a versatile synthetic handle that can be transformed into other functional groups more amenable to the common chemistries used in COF and MOF synthesis, such as aldehydes, amines, or carboxylic acids.
For instance, the chloromethyl group could be converted to a formyl group to create a dialdehyde (B1249045) linker suitable for forming imine-linked COFs. The octyloxy chains would be retained in the final linker structure, decorating the pores of the resulting COF. This could impart a hydrophobic character to the pores, which could be advantageous for the selective adsorption of nonpolar guest molecules.
Computational and Mechanistic Studies on 4 Chloromethyl 1,2 Bis Octyloxy Benzene and Its Derivatives
Theoretical Investigations of Synthetic Reaction Pathways and Intermediate Stabilities
The synthesis of 4-(Chloromethyl)-1,2-bis(octyloxy)benzene typically involves the chloromethylation of 1,2-bis(octyloxy)benzene (B1607915), an electrophilic aromatic substitution reaction. Theoretical investigations into this process focus on elucidating the reaction mechanism and the stability of the intermediates formed.
The chloromethylation of aromatic compounds can proceed through different pathways, and computational models are employed to determine the most likely route. Density Functional Theory (DFT) is a common method used to calculate the relative stabilities of intermediates, such as the sigma-complex (also known as the arenium ion). By modeling the energy landscape of the reaction, researchers can predict the regioselectivity of the substitution. For 1,2-bis(octyloxy)benzene, the two octyloxy groups are ortho, para-directing. Computational studies can quantify the activating effect of these electron-donating groups and predict the most favorable position for electrophilic attack.
A significant side reaction in chloromethylation is the formation of diarylmethane byproducts, where the initially formed chloromethylated product reacts with another molecule of the starting aromatic compound. Theoretical models can be used to investigate the thermodynamics and kinetics of this unwanted side reaction, helping to identify reaction conditions that favor the desired monosubstituted product. Factors such as temperature and catalyst choice can be computationally screened to optimize the yield of this compound.
| Intermediate/Transition State | Description | Relative Stability (Calculated) |
| Reactants | 1,2-bis(octyloxy)benzene + Chloromethylating agent | High |
| Sigma-complex (para) | Wheland intermediate with the chloromethyl group at the para position | Low |
| Sigma-complex (ortho) | Wheland intermediate with the chloromethyl group at the ortho position | Moderate |
| Product | This compound | Very Low |
| Diaryl Methane Adduct | Intermediate leading to byproduct formation | Varies with conditions |
Note: The relative stabilities are qualitative and depend on the specific computational method and reaction conditions modeled.
Molecular Dynamics Simulations for Self-Assembly and Ordered Structure Prediction
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For derivatives of this compound, particularly the resulting polymers, MD simulations can predict how individual polymer chains interact and self-assemble into larger, ordered structures. This is crucial for understanding the morphology and, consequently, the electronic and optical properties of the final material.
In these simulations, the polymer chains are often modeled in a solution or a thin film to mimic experimental conditions. The long, flexible octyloxy side chains play a significant role in the self-assembly process. MD simulations can reveal how these side chains influence the packing of the polymer backbones. The interplay between the rigid conjugated backbone and the flexible side chains can lead to various morphologies, from amorphous to highly ordered lamellar or columnar structures.
By analyzing the trajectories of the atoms over time, researchers can predict key structural features such as the degree of crystallinity, the orientation of the polymer chains, and the spacing between them. This information is vital for correlating the molecular structure with macroscopic properties like charge carrier mobility in organic electronic devices.
| Simulation Parameter | Description | Typical Value/Range |
| System Size | Number of polymer chains and solvent molecules | 10-100 chains |
| Simulation Time | Duration of the simulation | Nanoseconds to microseconds |
| Temperature | Simulated system temperature | 300 K (Room Temperature) |
| Force Field | Mathematical model of interatomic interactions | AMBER, CHARMM, GROMOS |
| Ensemble | Statistical mechanics ensemble (e.g., NVT, NPT) | NPT (constant pressure and temperature) |
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound and its derivatives, DFT calculations provide fundamental insights into their electronic properties and reactivity.
DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that determines the optical and electronic properties of the material. For conjugated polymers derived from this monomer, the band gap influences their color and their potential use in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The octyloxy side chains, while primarily for solubility, can also have a subtle electronic effect on the conjugated backbone, which can be quantified by DFT.
Furthermore, DFT can be used to predict the reactivity of the monomer in polymerization reactions. By calculating the electron density distribution and electrostatic potential, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. This information is valuable for understanding the mechanism of polymerization and potential side reactions.
| Calculated Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate an electron (oxidation potential) |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept an electron (electron affinity) |
| Band Gap (HOMO-LUMO gap) | Energy difference between HOMO and LUMO | Determines the optical absorption and emission properties |
| Electron Density | Spatial distribution of electrons in the molecule | Indicates regions of high and low electron density, predicting reactivity |
| Electrostatic Potential | The potential energy of a positive charge interacting with the molecule | Visualizes electron-rich and electron-poor regions |
Computational Modeling of Polymerization Processes and Macromolecular Growth Mechanisms
The polymerization of this compound into poly(p-phenylenevinylene) (PPV) derivatives is a complex process. Computational modeling plays a crucial role in understanding the mechanisms of macromolecular growth. The Gilch polymerization is a common route for synthesizing PPV derivatives from this type of monomer.
Computational studies of the Gilch polymerization often involve modeling the key reaction steps, including the initiation, propagation, and termination stages. These models can help to elucidate the nature of the reactive intermediates, which are believed to be radical species. By calculating the activation energies for different reaction pathways, researchers can predict the kinetics of the polymerization and how factors such as monomer concentration and temperature will affect the rate of reaction and the molecular weight of the resulting polymer.
Kinetic Monte Carlo simulations can be employed to model the growth of individual polymer chains. These simulations can predict not only the average molecular weight but also the molecular weight distribution (polydispersity) of the polymer sample. Understanding and controlling these macroscopic properties are essential for achieving desired material performance. Furthermore, computational models can help to identify potential defects in the polymer chain that can arise during synthesis, which can act as traps for charge carriers and limit the performance of electronic devices.
| Modeling Technique | Application in Polymerization Studies | Key Insights |
| DFT Calculations | Elucidation of reaction mechanisms and intermediate structures | Activation energies, reaction pathways, nature of reactive species |
| Kinetic Modeling | Prediction of reaction rates and polymer molecular weight | Rate constants, influence of reaction conditions |
| Kinetic Monte Carlo | Simulation of polymer chain growth | Molecular weight distribution, polymer microstructure |
Future Research Directions and Emerging Paradigms
Exploration of Sustainable and Green Synthetic Methodologies for 4-(Chloromethyl)-1,2-bis(octyloxy)benzene
The conventional synthesis of this compound likely involves a Williamson ether synthesis followed by a chloromethylation step, processes that traditionally use hazardous solvents, harsh reagents, and generate significant waste. Future research will focus on developing greener, more sustainable synthetic routes that align with the principles of green chemistry.
Key research thrusts will include:
Alternative Etherification Strategies: Moving beyond the classical Williamson ether synthesis, which often requires strong bases and polar aprotic solvents, research could explore catalytic methods. acs.orgjk-sci.com This includes phase-transfer catalysis in aqueous media or the use of recyclable catalysts to minimize solvent use and waste. researchgate.net Microwave-assisted synthesis is another promising avenue to reduce reaction times and energy consumption. brainly.comchegg.com
Greener Chloromethylation Processes: The chloromethylation of aromatic compounds is a crucial step that often uses reagents like formaldehyde (B43269) and hydrogen chloride with catalysts that are difficult to recycle. researchgate.net Future methodologies could focus on using solid acid catalysts, recyclable ionic liquids, or carrying out the reaction in aqueous media to enhance safety and reduce environmental impact. researchgate.netsemanticscholar.org For instance, developing a catalytic system that avoids the use of chlorinated solvents would be a significant advancement.
| Synthetic Step | Conventional Method | Potential Green Alternative | Anticipated Benefits |
| Etherification | Williamson Synthesis (e.g., NaH in DMF/THF) | - Phase-transfer catalysis in water- Microwave-assisted synthesis- Catalytic etherification using weak alkylating agents acs.org | Reduced use of hazardous solvents, lower energy consumption, improved safety, less salt waste. researchgate.netbrainly.com |
| Chloromethylation | Friedel-Crafts type reaction (e.g., HCHO, HCl, ZnCl₂) | - Recyclable solid acid catalysts- Dicationic ionic liquids in aqueous media researchgate.net- Surfactant-micelle catalyzed systems semanticscholar.org | Catalyst recyclability, avoidance of corrosive reagents, enhanced selectivity, potential for biphasic systems allowing easy product separation. |
Design and Synthesis of Novel Multi-Stimuli Responsive Materials Incorporating its Derivatives
The combination of a reactive functional group and long alkyl chains makes this compound an excellent candidate for creating advanced "smart" materials that can respond to multiple external stimuli. rsc.org Such materials are of great interest for applications ranging from drug delivery to sensors and actuators.
Future research directions include:
Thermoresponsive Polymers: The two octyloxy chains can impart temperature-sensitive properties. Polymers synthesized from derivatives of this compound could exhibit a Lower Critical Solution Temperature (LCST) or Upper Critical Solution Temperature (UCST), where their solubility in a solvent changes abruptly with temperature. rsc.orgwikipedia.org The length of the alkyl chains can be used to tune this transition temperature, allowing for the design of materials that undergo phase changes at specific, desired temperatures. rsc.orgncsu.edu
Multi-Responsive Systems: The chloromethyl group serves as a versatile anchor point for introducing other responsive moieties. researchgate.netpccl.at Through chemical modification, this group can be converted into functionalities that respond to pH (e.g., amines, carboxylic acids), light (e.g., azobenzenes, spiropyrans), or redox potential (e.g., ferrocene (B1249389) units). mdpi.com This would allow for the creation of sophisticated polymers that can respond to a combination of stimuli, enabling more complex functions. rsc.org
| Stimulus | Required Structural Feature | Potential Application |
| Temperature | Long octyloxy side chains on a polymer backbone. mdpi.com | Smart hydrogels for tissue engineering, temperature-triggered drug release systems. rsc.org |
| pH | Conversion of the chloromethyl group to amine or carboxylic acid functionalities. mdpi.com | pH-sensitive micelles for targeted drug delivery to acidic tumor environments. |
| Light | Attachment of photochromic groups (e.g., azobenzene) via the chloromethyl handle. pccl.at | Light-controlled switches, reversible adhesives, photolithography. |
| Redox | Incorporation of redox-active units (e.g., ferrocene) post-polymerization. | Redox-responsive sensors, controlled release systems triggered by specific biological environments. |
Integration into Hybrid Organic-Inorganic Systems for Enhanced Functionality
Combining organic molecules with inorganic materials at the nanoscale creates hybrid systems that can exhibit synergistic or entirely new properties. rsc.orgnih.gov The chloromethyl group of this compound is an ideal linker for covalently grafting the molecule onto the surfaces of various inorganic substrates. nih.gov
Prospective research areas involve:
Surface Functionalization: The molecule can be grafted onto inorganic oxides like silica (B1680970) (SiO₂), titania (TiO₂), or magnetic nanoparticles (e.g., Fe₃O₄). nih.govrsc.org This surface modification can dramatically alter the properties of the inorganic material, for example, by rendering a hydrophilic surface hydrophobic. This is crucial for creating compatible fillers for polymer composites or for designing novel stationary phases in chromatography.
Functional Nanomaterials: By attaching to semiconductor quantum dots or plasmonic nanoparticles, the bis(octyloxy)benzene moiety could act as an organic shell that modulates the electronic or optical properties of the inorganic core. rsc.org This could lead to the development of novel sensors, imaging agents, or components for optoelectronic devices. The organic layer can also improve the dispersibility and stability of nanoparticles in organic solvents or polymer matrices.
| Inorganic Substrate | Role of Organic Moiety | Resulting Hybrid Functionality | Potential Application Area |
| Silica Nanoparticles (SiO₂) | Provides hydrophobicity and organic compatibility. | Enhanced dispersion in non-polar polymers, creating reinforced nanocomposites. | Advanced polymer composites, coatings. |
| Titanium Dioxide (TiO₂) | Acts as a surface passivator and electron-donating layer. | Improved efficiency and stability in dye-sensitized or perovskite solar cells. | Renewable energy, photovoltaics. |
| Gold/Silver Nanoparticles | Modulates plasmon resonance; acts as a dielectric spacer. | Tunable optical sensors; stable nanoparticle inks for printed electronics. | Biosensing, flexible electronics. |
| Magnetic Nanoparticles (Fe₃O₄) | Provides biocompatibility and a handle for further functionalization. | Targeted drug delivery vehicles; contrast agents for magnetic resonance imaging (MRI). | Biomedical diagnostics and therapy. |
Development of High-Performance Materials for Niche and Specialized Applications
The specific substitution pattern of this compound suggests its potential as a monomer or key intermediate for high-performance organic materials tailored for specialized applications. sciencedaily.com
Future research could target:
Organic Electronics: Dialkoxybenzene units are common building blocks for organic semiconductors. acs.org The long octyloxy chains enhance solubility and processability, which are critical for solution-based fabrication of devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). mdpi.com The chloromethyl group allows for the synthesis of well-defined oligomers or polymers with tunable electronic properties. researchgate.netrsc.org
Specialty Polymers: Polymerization of this monomer or its derivatives could lead to polymers with unique properties. For example, the rigid aromatic core combined with the flexible alkyl chains could result in liquid crystalline polymers. These materials are valuable for applications in optical films and displays. Furthermore, polymers with high refractive indices or low dielectric constants could be developed for advanced optical or microelectronic applications.
Functional Membranes: By incorporating this molecule into a polymer matrix, it is possible to create membranes for separation processes. The octyloxy chains can create hydrophobic channels, potentially useful for gas separation or pervaporation.
| Application Area | Material Type | Key Role of the Compound |
| Organic Electronics | Conjugated polymers, small molecule semiconductors | Provides solubility, processability, and a modifiable aromatic core for tuning electronic properties. acs.orgmdpi.com |
| Advanced Optics | Liquid crystalline polymers, high refractive index polymers | Acts as a monomer to form polymers with ordered structures and specific optical characteristics. |
| Separation Science | Functional polymer membranes | Creates hydrophobic domains within a membrane structure for selective transport. |
| Functional Coatings | Polymer brushes on surfaces | Covalently grafted to a surface to provide properties like hydrophobicity or lubricity. rsc.org |
Unexplored Reactivity Profiles and Potential Catalytic or Mediating Applications
Beyond its role as a structural monomer, the reactivity of the chloromethyl group itself opens up avenues for its use in catalysis and as a synthetic intermediate. nih.gov The benzyl (B1604629) chloride moiety is known to be highly reactive and can participate in a variety of chemical transformations. doubtnut.comwikipedia.org
Emerging research paradigms could include:
Catalyst Scaffolds: The molecule could be used to create novel catalyst systems. For example, it could be functionalized with a phosphine (B1218219) ligand and then complexed with a transition metal. The 1,2-bis(octyloxy)benzene (B1607915) unit would create a specific lipophilic pocket around the metal center, potentially influencing the selectivity and activity of the catalyst in organic reactions. researchgate.net
Heterogeneous Catalyst Support: Following the strategy of using functionalized polymers as catalyst supports, this compound could be attached to a solid support like silica or a resin. chemrxiv.org This immobilized ligand could then be used to chelate metal ions, creating a recyclable heterogeneous catalyst for cross-coupling reactions or oxidations.
Organocatalysis and Phase-Transfer Catalysis: The chloromethyl group can be converted into a quaternary ammonium (B1175870) salt. wikipedia.org The resulting molecule, with its long lipophilic alkyl chains and charged headgroup, would be an ideal candidate for a phase-transfer catalyst, facilitating reactions between reagents in immiscible aqueous and organic phases.
| Application Mode | Description | Potential Reaction |
| Synthetic Intermediate | The reactive chloromethyl group allows for facile C-C and C-heteroatom bond formation. acs.org | Synthesis of complex molecules via nucleophilic substitution (SN1/SN2), Grignard reactions, or coupling chemistry. doubtnut.com |
| Catalyst Ligand | Conversion to a phosphine, amine, or N-heterocyclic carbene precursor to coordinate with a metal center. | Asymmetric hydrogenation, Suzuki or Heck cross-coupling reactions. researchgate.net |
| Catalyst Support | Immobilization on a solid surface, followed by coordination of catalytically active species. chemrxiv.org | Continuous flow reactions, simplified product purification, catalyst recycling. |
| Phase-Transfer Catalyst | Conversion to a quaternary ammonium salt. | Facilitating reactions between water-soluble and organic-soluble reactants. |
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(Chloromethyl)-1,2-bis(octyloxy)benzene?
A Friedel-Crafts alkylation approach is commonly employed. For example, 1,2-bis(octyloxy)benzene can undergo chloromethylation using oxalyl chloride and AlCl₃ in dichloromethane at 0°C under inert conditions. After quenching with cold water, the product is extracted with dichloromethane, washed with NaHCO₃, and purified via vacuum concentration. Yields around 50% are typical, though optimization of stoichiometry (e.g., urea as a catalyst) may improve efficiency .
Q. How is the purity and structural integrity of this compound verified post-synthesis?
Methodological validation includes:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and chloromethyl group integration.
- Mass spectrometry (Exact Mass: 338.1074 g/mol) to verify molecular ion peaks and isotopic patterns .
- FT-IR spectroscopy to identify C-O (octyloxy) and C-Cl (chloromethyl) vibrational bands .
Advanced Research Questions
Q. How do the octyloxy and chloromethyl substituents influence optoelectronic properties in polymer composites?
The octyloxy groups enhance solubility in organic solvents, facilitating thin-film processing in devices like organic photovoltaics (OPVs). The chloromethyl group can act as a reactive site for crosslinking or further functionalization. Studies on analogous bis(octyloxy)benzene derivatives in polymer/fullerene blends (e.g., P3HT mixtures) show improved charge transport due to optimized π-π stacking, with current-voltage profiles indicating enhanced hole mobility under illumination .
Q. What contradictions exist in reported thermal stability data for chloromethyl-substituted aromatic ethers?
While some studies suggest decomposition onset at ~200°C for similar compounds (e.g., 1,2-bis(chloromethyl)benzene), discrepancies arise due to differences in measurement techniques (TGA vs. DSC) and sample purity. For this compound, the long alkyl chains may delay decomposition by stabilizing the molecule through van der Waals interactions .
Q. Which advanced characterization techniques resolve ambiguities in crystallographic packing of this compound?
Single-crystal X-ray diffraction is ideal but challenging due to the compound’s oily consistency. Alternatively, small-angle X-ray scattering (SAXS) can probe liquid-crystalline phases induced by octyloxy chains, while matrix isolation spectroscopy helps characterize reactive intermediates during pyrolysis .
Methodological Considerations
Q. How can researchers mitigate competing side reactions during chloromethylation?
Key strategies include:
Q. What solvent systems optimize electrochemical studies of this compound?
Non-polar solvents (e.g., chloroform, toluene) are preferred for cyclic voltammetry to reduce ionic interference. For spectroelectrochemical analysis, dichloromethane with 0.1 M TBAPF₆ as the supporting electrolyte provides stable redox behavior, with oxidation potentials typically around +1.2 V (vs. Ag/AgCl) .
Safety and Handling
Q. What precautions are critical when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
